{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine
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Overview
Description
{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a propan-2-yl group and a benzenesulfonyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine typically involves the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Azo Compounds: Formed from the oxidation of the hydrazine group.
Sulfides: Resulting from the reduction of the sulfonyl group.
Substituted Phenyl Derivatives: Produced through electrophilic substitution reactions.
Scientific Research Applications
{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may also interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {4-[4-(Methyl)benzenesulfonyl]phenyl}hydrazine
- {4-[4-(Ethyl)benzenesulfonyl]phenyl}hydrazine
- {4-[4-(Butyl)benzenesulfonyl]phenyl}hydrazine
Uniqueness
{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
[4-(4-propan-2-ylphenyl)sulfonylphenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11(2)12-3-7-14(8-4-12)20(18,19)15-9-5-13(17-16)6-10-15/h3-11,17H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULNVWCMNWGYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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